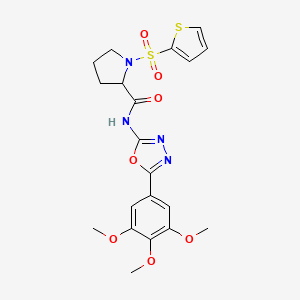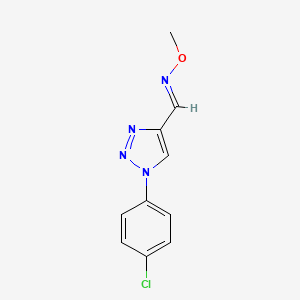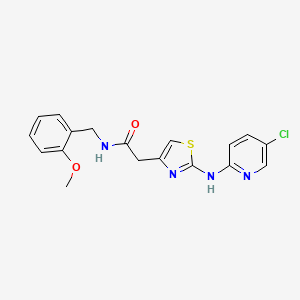
5-Bromo-8-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-8-hydroxyquinolin-2(1H)-one (BHQ) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BHQ is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C9H6BrNO2 and a molecular weight of 242.05 g/mol. BHQ is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
Photolabile Protecting Group
5-Bromo-8-hydroxyquinolin-2(1H)-one, also referred to as 8-bromo-7-hydroxyquinoline (BHQ), is utilized as a photolabile protecting group for carboxylic acids. Its properties include high single photon quantum efficiency, sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
Spectroscopic Characterization
BHQ's resonance Raman characterization in different forms and its properties in various solutions have been studied. It exhibits different spectroscopic properties based on its form and solution environment (An et al., 2009).
NMR Spectroscopy
The 1H and 13C NMR spectra of 8-hydroxyquinoline and its 5-substituted analogs, including the 5-bromo variant, have been analyzed. This study offers insights into the electronic structure and chemical behavior of these compounds (Kidrič et al., 1981).
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, including those with 5-bromo substitution, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Their effectiveness and the underlying mechanisms were studied through experimental and computational methods (Rbaa et al., 2018).
Vibrational Spectroscopy and Theoretical Studies
The vibrational spectroscopy, electronic structure, and molecular properties of 5,7-dibromo-8-hydroxyquinoline, a related compound, have been investigated, providing comparative insights into the effects of bromine and other substituents on 8-hydroxyquinoline (Lakshmi et al., 2011).
Photochromic Spiropyrans and Spirooxazines
5-Bromo-8-hydroxyquinoline has been used in the synthesis of photochromic spiropyrans and spirooxazines, indicating its utility in creating compounds with light-responsive properties (Voloshin et al., 2008).
Metal-Complex Formation
Studies have shown the ability of 8-hydroxyquinoline derivatives, including 5-bromo variants, to form metal complexes, which has implications for their use in medicinal applications and metal ion homeostasis research (Summers et al., 2020).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives of 8-hydroxyquinoline, providing insights into the chemical behavior and potential applications of these compounds (Majumdar & Mukhopadhyay, 2003).
properties
IUPAC Name |
5-bromo-8-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-3-7(12)9-5(6)1-4-8(13)11-9/h1-4,12H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIVCPFBJJSIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-hydroxyquinolin-2(1H)-one | |
CAS RN |
1416440-40-8 |
Source


|
| Record name | 5-bromo-8-hydroxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)


![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)
![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)